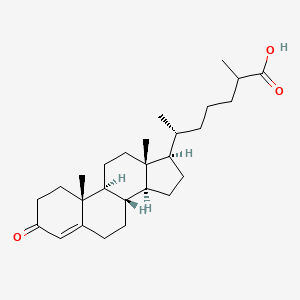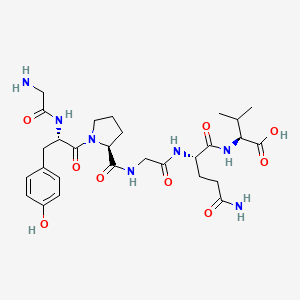![molecular formula C45H76N2O15 B1663822 [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate CAS No. 24916-51-6](/img/structure/B1663822.png)
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
螺旋霉素B 是一种大环内酯类抗生素和抗寄生虫剂。它主要用于治疗革兰氏阳性菌和部分革兰氏阴性菌引起的感染。螺旋霉素B 是一种 16 元环大环内酯,最初发现于链霉菌属细菌中的一种产物。它已被用于各种口服和非肠道给药制剂 .
作用机制
螺旋霉素B 通过与细菌的 50S 核糖体亚基结合来发挥其作用,从而抑制蛋白质合成。这种结合阻止了肽基-tRNA 从受体位点到核糖体上的供体位点的转运,导致肽基-tRNA 的解离和细菌生长的抑制 . 主要分子靶标是细菌核糖体,所涉及的途径是蛋白质合成的抑制 .
生化分析
Biochemical Properties
Acetylspiramycin interacts with bacterial 50S ribosomal subunits, inhibiting translocation during protein synthesis . This interaction is crucial for its antimicrobial activity. The antibiotic action of Acetylspiramycin involves inhibition of protein synthesis in the bacterial cell during translocation .
Cellular Effects
Acetylspiramycin has a significant impact on various types of cells and cellular processes. It is known to accumulate within cells, suggesting that it may interact with receptors or second messengers responsible for the regulation of cell cycle and cellular immunity . It also has effects on lymphocyte proliferation, lymphokine production, delayed-type hypersensitivity, and antibody production .
Molecular Mechanism
The molecular mechanism of Acetylspiramycin involves its binding to bacterial 50S ribosomal subunits, inhibiting translocation by preventing the binding of both donor and acceptor substrates to the ribosome . This antibiotic is a potent inhibitor of protein synthesis, exerting its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of Acetylspiramycin over time in laboratory settings have been studied. The absolute bioavailability of oral Acetylspiramycin is generally within the range of 30 to 40% . After a 1g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L .
Dosage Effects in Animal Models
Adverse effects have been noted in a variety of species after intramuscular administration due to the irritating nature of macrolides .
Metabolic Pathways
The metabolic pathways of Acetylspiramycin are not well studied. It is known that Spiramycin, a closely related compound, is less metabolized than some other macrolides . The primary route of elimination is the fecal-biliary route, and the secondary route is the renal-urinary route .
Transport and Distribution
Acetylspiramycin is extensively distributed in tissues. The volume of distribution is in excess of 300L, and concentrations achieved in bone, muscle, respiratory tract, and saliva exceed those found in serum . The intracellular penetration of Acetylspiramycin is also rapid and extensive, with concentrations in alveolar macrophages 10 to 20 times greater than simultaneous serum concentrations .
Subcellular Localization
Given its extensive intracellular penetration and accumulation within cells , it is likely that Acetylspiramycin localizes to various subcellular compartments where it exerts its antimicrobial effects.
准备方法
合成路线和反应条件
螺旋霉素B 的制备涉及使用链霉菌属细菌的 Streptomyces ambofaciens 进行发酵过程。然后对发酵液进行提取和纯化过程以分离出抗生素。主要步骤包括:
发酵: 在合适的培养基中进行培养。
提取: 使用丁醇等溶剂从发酵液中提取螺旋霉素B。
纯化: 采用色谱等技术纯化化合物.
工业生产方法
螺旋霉素B 的工业生产遵循类似的步骤,但规模更大。该过程包括优化发酵条件以最大化产量,然后使用工业级设备进行大规模提取和纯化。最终产品被制成片剂、胶囊或注射剂 .
化学反应分析
反应类型
螺旋霉素B 经历各种化学反应,包括:
氧化: 螺旋霉素B 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变螺旋霉素B 中存在的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代烷烃和酰氯等试剂用于取代反应.
主要产物
科学研究应用
螺旋霉素B 具有广泛的科学研究应用:
化学: 用作研究大环内酯类抗生素及其化学性质的模型化合物。
生物学: 研究其对细菌蛋白质合成的影响及其在抑制细菌生长中的作用。
相似化合物的比较
类似化合物
红霉素: 另一种大环内酯类抗生素,具有类似的作用机制,但作用谱不同。
阿奇霉素: 一种大环内酯类抗生素,具有更广的作用谱和更好的组织渗透性。
克拉霉素: 类似于红霉素,但具有改进的药代动力学特性.
螺旋霉素B 的独特性
螺旋霉素B 的独特性在于其对某些寄生虫(如弓形虫属和隐孢子虫属)的特定活性。与其他一些大环内酯类抗生素相比,它还具有更长的抗生素后效应和更好的组织渗透性 .
属性
CAS 编号 |
24916-51-6 |
|---|---|
分子式 |
C45H76N2O15 |
分子量 |
885.1 g/mol |
IUPAC 名称 |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+/t25-,26-,27+,28-,29+,31+,32+,33+,34-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 |
InChI 键 |
ZPCCSZFPOXBNDL-RSMXASMKSA-N |
SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
手性 SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |
规范 SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
同义词 |
acetylspiramycin foromacidin B spiramycin B spiramycin II |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of acetylspiramycin?
A1: Acetylspiramycin exhibits its antibacterial activity by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis, ultimately leading to bacterial growth inhibition or death. []
Q2: What is the molecular formula and weight of acetylspiramycin?
A2: Acetylspiramycin comprises a mixture of acetyl derivatives of spiramycin I, II, and III. Specific details regarding molecular formulas and weights for individual components can be found in relevant research publications, such as those focusing on the separation and structural elucidation of acetylspiramycin components. [, ]
Q3: Are there any spectroscopic data available for acetylspiramycin?
A3: Yes, researchers have used various spectroscopic techniques to characterize acetylspiramycin components. Techniques like mass spectroscopy, 1H NMR, and 13C NMR have been employed to elucidate the structures of different acetylspiramycin fractions. [, ]
Q4: How stable is acetylspiramycin under different storage conditions?
A4: Research indicates that acetylspiramycin demonstrates remarkable stability even after prolonged storage. Studies have shown consistent weight component ratios of acetylspiramycin fractions in samples stored at room temperature for nearly 15 years. []
Q5: What are the challenges associated with formulating acetylspiramycin?
A5: One challenge in formulating acetylspiramycin, particularly for pediatric use, is the availability of suitable dosage forms. While 200 mg tablets exist, alternative forms like dry syrups are desirable for easier administration to children under five years old. []
Q6: How is acetylspiramycin absorbed and distributed in the body?
A6: Studies using radiolabeled acetylspiramycin in rats revealed low plasma levels of both radioactivity and bioactivity. [] This suggests low plasma concentrations might contribute to its in vivo activity. Autoradiography studies demonstrated higher radioactivity levels in organs like the spleen, kidney cortex, submaxillary gland, liver, and lung, indicating a potential affinity for these tissues. []
Q7: What is the elimination half-life of acetylspiramycin compared to other macrolides?
A7: Intravenous administration in rats showed that acetylspiramycin has a longer elimination half-life (151 minutes) compared to spiramycin I (103 minutes), josamycin (71 minutes), and midecamycin (54 minutes). []
Q8: What is the in vitro activity of acetylspiramycin against Chlamydia trachomatis and Chlamydophila pneumoniae?
A8: Acetylspiramycin demonstrates varying degrees of effectiveness against different Chlamydia strains. It shows lower activity against C. trachomatis serovar B and C. pneumoniae TWAR compared to acylspiramycin, erythromycin, and azithromycin. []
Q9: Has acetylspiramycin been evaluated in animal models of Toxoplasma gondii infection?
A9: Yes, studies have investigated the therapeutic effect of acetylspiramycin in mouse models of both acute and chronic Toxoplasma gondii infection. Results indicate its potential as a treatment option, particularly when combined with immunopotentiators like CSP-II. []
Q10: What analytical techniques are used to quantify acetylspiramycin?
A10: Several analytical methods have been developed for quantifying acetylspiramycin. These methods include high-performance liquid chromatography (HPLC), [, ] spectrophotometry, [, ] turbidimetry, [, , ] and chemiluminescence detection combined with flow injection analysis. []
Q11: Are there any methods for monitoring acetylspiramycin dissolution?
A11: Yes, fiber-optic dissolution test systems (FODT) have been employed to monitor the real-time dissolution of acetylspiramycin tablets, offering valuable insights into the drug's release profile and potential for therapeutic efficacy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)
![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)
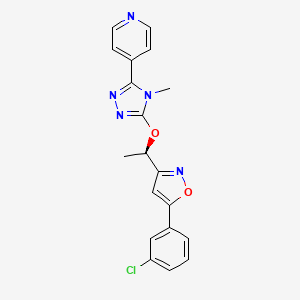
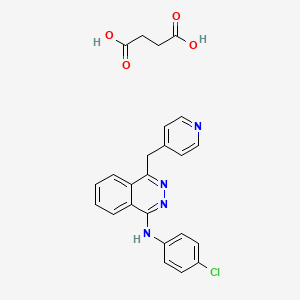
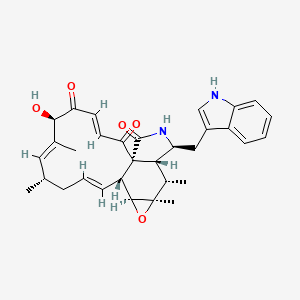

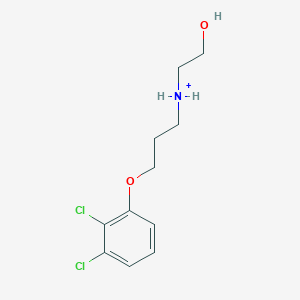

![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)

